1-Isopentyl-3-methylpiperidin-4-ol
Description
1-Isopentyl-3-methylpiperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position, an isopentyl (3-methylbutyl) substituent at the 1-position, and a methyl group at the 3-position of the piperidine ring.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-methyl-1-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)4-6-12-7-5-11(13)10(3)8-12/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
YLGIWAOKAQQYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1O)CCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopentyl-3-methylpiperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentyl-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1-Isopentyl-3-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Isopentyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Isopentyl-3-methylpiperidin-4-ol with key analogs from the evidence, focusing on substituents, molecular properties, and applications:
Key Comparative Insights:
- Synthetic Complexity : Analogs with bulky groups (e.g., tert-butoxy or trimethoxyphenyl ) require stringent reaction conditions, whereas the target compound’s synthesis may involve simpler alkylation steps.
- Bioactivity : Sulfonyl and methoxy substituents in analogs are linked to enhanced receptor binding, suggesting that the target compound’s methyl and isopentyl groups might prioritize metabolic stability over direct target engagement.
Research Findings and Limitations
- Synthesis : Piperidin-4-ol derivatives are typically synthesized via nucleophilic substitution or reductive amination (e.g., ). The target compound’s synthesis could follow similar protocols but with isopentyl bromide as the alkylating agent.
- Biological Activity : Methylsulfonylphenyl-substituted analogs show promise in metabolic disorder treatment , while chiral trimethoxyphenyl derivatives (e.g., ) highlight the role of stereochemistry in potency.
- Gaps in Data: No direct pharmacological or physicochemical data for this compound were found in the evidence; comparisons rely on structural extrapolation.
Notes
Evidence Limitations : The provided sources lack explicit data on the target compound, necessitating inferences from structural analogs.
Molecular Weight Estimates : Calculated using empirical formulas derived from IUPAC names where direct data were unavailable.
Applications : Hypothesized uses are based on trends in piperidine derivatives for CNS and metabolic drug development .
Biological Activity
1-Isopentyl-3-methylpiperidin-4-ol is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperidine ring with an isopentyl and methyl substituent at specific positions. The compound's structural attributes contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.28 g/mol |
| IUPAC Name | This compound |
This compound interacts with various biological targets, primarily focusing on neurotransmitter systems. Its mechanism involves modulation of receptor activity, particularly in the central nervous system (CNS). The compound has been studied for its affinity toward serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anxiolytic Activity : Studies have shown that the compound may reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in anxiety disorders.
- Antidepressant Properties : Preliminary findings indicate that it may enhance serotonergic activity, leading to antidepressant effects.
Case Studies
- Study on Anxiety Reduction : In a controlled study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest a dose-dependent response with optimal effects observed at lower doses.
- Antidepressant Mechanism Exploration : A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The findings indicated that it acts as a partial agonist at the 5-HT_1A receptor, contributing to its potential antidepressant effects .
Comparative Analysis
To better understand the biological profile of this compound, it can be compared with similar compounds:
| Compound | Anxiolytic Activity | Antidepressant Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | 5-HT_1A partial agonist |
| Similar Piperidine Derivative A | Moderate | No | Non-selective receptor antagonist |
| Similar Piperidine Derivative B | Yes | Moderate | Full agonist at multiple serotonin receptors |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Starting from readily available precursors, the piperidine ring is constructed through cyclization reactions.
- Alkylation : Isopentyl and methyl groups are introduced via alkylation reactions.
- Hydroxylation : The final step involves hydroxylation to introduce the alcohol functional group at the appropriate position on the piperidine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
